Beschreibung

Resiniferatoxin, or RTX, is a naturally occurring compound found primarily in the resins of plants in the Euphorbiaceae family. It has gained notoriety for its intense heat, boasting a Scoville Heat Unit (SHU) rating of around 16 billion—making it one of the hottest substances found in nature. By targeting the capsaicin receptor, RTX produces overwhelming sensations of heat when ingested or applied to the skin. Its potency has sparked interest in the medical community, especially as a possible solution for managing chronic pain. However, its severe heat and possible side effects limit its practical applications.

Structure

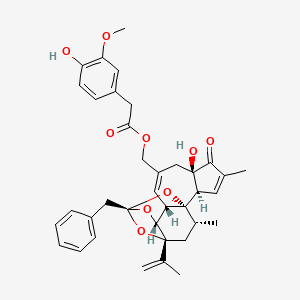

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNAKHZNJAGHN-MXTYGGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894764 | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57444-62-9 | |

| Record name | Resiniferatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57444-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiniferatoxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiniferatoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESINIFERATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The "Molecular Scalpel": An In-Depth Technical Guide to the Mechanism of Action of Resiniferatoxin on Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiniferatoxin (RTX), a naturally occurring diterpenoid from the latex of Euphorbia resinifera, stands as one of the most potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] Its unique properties, particularly its ultrapotent and sustained activation of TRPV1, have positioned it as a powerful tool in neuroscience research and a promising therapeutic agent for chronic pain management.[4][5] Termed a "molecular scalpel," RTX can selectively induce long-lasting desensitization or even ablation of TRPV1-expressing sensory neurons, offering a targeted approach to pain relief without the widespread side effects of traditional analgesics.[4][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound on sensory neurons, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Multi-Stage Process

The action of this compound on sensory neurons is a multi-faceted process initiated by its specific interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive neurons.[2][7] The process can be broadly categorized into three key stages: binding and activation, induction of cytotoxicity, and functional consequences.

Binding and Activation of the TRPV1 Receptor

This compound, like its less potent analogue capsaicin, acts as a potent agonist at the TRPV1 receptor.[8] However, RTX exhibits a significantly higher binding affinity and potency, estimated to be 500 to 1000 times greater than that of capsaicin.[3][7] The binding of RTX to the intracellular domain of the TRPV1 channel induces a profound and sustained conformational change, leading to prolonged channel opening.[9][10] This results in a massive and sustained influx of cations, primarily Ca2+ and Na+, into the neuron.[7][9]

A key distinction in the activation kinetics between RTX and capsaicin is the rate of onset and offset. RTX-induced currents activate more slowly but are essentially irreversible upon washout, whereas capsaicin-induced currents activate and deactivate more rapidly.[9][11] This prolonged channel opening by RTX is a critical factor in its potent biological effects.

Induction of Cytotoxicity and Neuronal Defunctionalization

The sustained and massive influx of Ca2+ triggered by RTX binding overwhelms the neuron's intracellular calcium buffering capacity, leading to a cascade of cytotoxic events.[6] This includes:

-

Mitochondrial Dysfunction: The excessive intracellular Ca2+ is taken up by mitochondria, leading to mitochondrial swelling, disruption of the mitochondrial membrane potential, and ultimately, the cessation of ATP production and release of pro-apoptotic factors.

-

Enzymatic Activation: Elevated intracellular Ca2+ activates various enzymes, including proteases (such as calpains), phospholipases, and endonucleases. These enzymes contribute to the degradation of cellular components, including the cytoskeleton, membrane lipids, and nucleic acids.

-

Osmotic Lysis: The large influx of ions and subsequent water entry can lead to cell swelling and eventual osmotic lysis of the neuron.[6]

This cascade of events results in the selective "defunctionalization" or even complete ablation of the TRPV1-expressing sensory neuron.[4]

Functional Consequences: Desensitization and Analgesia

The immediate consequence of RTX application is a strong initial excitation of the sensory neuron, leading to a burning sensation. However, this is followed by a prolonged period of desensitization, where the neuron becomes unresponsive to subsequent stimuli, including heat, protons, and capsaicin itself.[4][8] This desensitization is the basis for the analgesic properties of RTX.

At lower concentrations or with shorter exposure times, the desensitization may be reversible as the neuron recovers its normal function over time. However, at higher concentrations, the cytotoxic effects lead to the permanent ablation of the neuron, resulting in long-lasting analgesia in the corresponding receptive field.[4] This targeted neuronal ablation is what has earned RTX the moniker of a "molecular scalpel."

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with the TRPV1 receptor and its comparison with capsaicin.

| Parameter | This compound (RTX) | Capsaicin | Reference(s) |

| Binding Affinity (Ki) | 0.043 nM (rat TRPV1) | 1810 +/- 270 nM | [1][12] |

| Potency (EC50) | 0.27 nM (rat TRPV1) | 1300 nM | [1][13] |

| Scoville Heat Units (SHU) | 16 Billion | 16 Million | [2][3] |

Table 1: Comparison of this compound and Capsaicin Properties

| Parameter | Value | Cell Type/Condition | Reference(s) |

| Single-Channel Open Probability (Po) | ~0.9 (voltage-independent) | DRG neurons | [9] |

| Reversal Potential | -10.4 ± 0.53 mV | Oocytes expressing rat TRPV1 | [9] |

| Outward Rectification Ratio | 2.35 ± 0.97 | Oocytes expressing rat TRPV1 | [9] |

Table 2: Electrophysiological Properties of RTX-activated TRPV1 Channels

Signaling Pathways

The binding of this compound to TRPV1 initiates a cascade of intracellular signaling events, primarily driven by the massive influx of calcium.

Caption: RTX-induced signaling cascade in sensory neurons.

Experimental Protocols

Elucidating the mechanism of action of this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPV1 channel in response to RTX application.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are dissected from rodents and dissociated into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration. The cells are then plated on coated coverslips and cultured for 24-48 hours.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto the surface of a DRG neuron.

-

A gigaohm seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

RTX, dissolved in the external solution at the desired concentration, is applied to the cell via a perfusion system.

-

The resulting inward current is recorded and analyzed.

-

References

- 1. Receptor Activity and Conformational Analysis of 5’-Halogenated this compound Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hartley Medical | this compound: Using Extreme "Heat" to Treat Pain [hartleymedical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound for Pain Treatment: An Interventional Approach to Personalized Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 8. This compound, a phorbol-related diterpene, acts as an ultrapotent analog of capsaicin, the irritant constituent in red pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Activation of transient receptor potential vanilloid 1 (TRPV1) by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Provenance of Resiniferatoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiniferatoxin (RTX), a naturally occurring diterpenoid, stands as one of the most potent known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its discovery and unique biological activity have paved the way for significant advancements in pain management research and the development of novel analgesic therapies. This technical guide provides an in-depth exploration of the discovery of this compound, its natural source, and the fundamental experimental methodologies employed in its isolation and characterization. Furthermore, it delineates the canonical signaling pathway activated by RTX and presents key quantitative data in a structured format to facilitate comparative analysis.

Discovery and Natural Source

This compound was first isolated in 1975 by Hergenhahn and his colleagues from the latex of the resin spurge, Euphorbia resinifera.[1][2] This cactus-like plant is indigenous to the slopes of the Atlas Mountains in Morocco.[3] The milky sap, or latex, of E. resinifera has been used in traditional medicine for centuries, though its potent irritant properties were a significant concern.[4] The dried latex, known as euphorbium, contains a high concentration of this compound.[2] Another natural source of RTX is Euphorbia poissonii, found in northern Nigeria.[5]

The discovery of RTX was a significant milestone in neuroscience and pharmacology. Its exceptional potency as a TRPV1 agonist, estimated to be 500 to 1000 times greater than that of capsaicin, the pungent compound in chili peppers, has made it an invaluable tool for studying nociception and developing targeted pain therapies.[3]

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

| Property | Value | Reference(s) |

| Scoville Heat Units (SHU) | 16 Billion | [3] |

| Potency vs. Capsaicin | 500 - 1000 times more potent | [3] |

| TRPV1 Agonist Activity (Ki) | 43 pM | [4] |

Table 1: Potency and Activity of this compound

| Plant Source | Part Used | This compound Concentration | Reference(s) |

| Euphorbia resinifera | Latex | High concentration | [3] |

| Euphorbia poissonii | Latex | Present | [5] |

Table 2: Natural Sources and Concentration of this compound

Experimental Protocols

General Isolation of this compound from Euphorbia resinifera Latex

Materials:

-

Dried latex of Euphorbia resinifera

-

Dichloromethane (DCM) or Ethyl Acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Methodology:

-

Extraction: The dried latex is macerated in a suitable organic solvent, such as dichloromethane or ethyl acetate, to extract the diterpenoids.[6] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is often subjected to a preliminary purification step, such as a solvent partition, to remove highly polar or nonpolar impurities.

-

Column Chromatography: The partially purified extract is then subjected to silica gel column chromatography.[6] A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

HPLC Purification: Fractions containing this compound, as identified by TLC, are pooled and further purified by High-Performance Liquid Chromatography (HPLC).[6] A reversed-phase column is typically used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its identity and structure.

Structural Elucidation Techniques

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[6][8] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex structure of this diterpenoid.

-

High-Resolution Mass Spectrometry (HRMS): Allows for the precise determination of the molecular formula of this compound.[7] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information.

Signaling Pathway and Experimental Workflow Diagrams

This compound (RTX) Activation of the TRPV1 Signaling Pathway

The primary mechanism of action of this compound is the potent and specific activation of the TRPV1 ion channel, which is predominantly expressed in primary sensory neurons involved in pain and heat sensation.[3]

Caption: RTX binds to and opens the TRPV1 channel, leading to an influx of calcium ions and subsequent pain signaling.

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.

Caption: A multi-step process involving extraction and chromatography is used to isolate pure this compound.

Conclusion

The discovery of this compound from Euphorbia resinifera has been a seminal event in the fields of pharmacology and neuroscience. Its unparalleled potency as a TRPV1 agonist has not only provided a powerful molecular probe for studying the mechanisms of pain but has also opened new avenues for the development of highly targeted analgesic drugs. The experimental protocols for its isolation and characterization, refined over the years, continue to be crucial for ensuring the purity and identity of this remarkable natural product for research and clinical development. The ongoing investigation into the therapeutic applications of this compound underscores the enduring importance of natural products in modern drug discovery.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. adipogen.com [adipogen.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A sensitive bioanalytical method for quantitative determination of this compound in rat plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Resiniferatoxin: A Technical Guide to a High-Potency TRPV1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resiniferatoxin (RTX) is a naturally occurring diterpenoid found in the latex of Euphorbia resinifera, a cactus-like plant native to Morocco.[1] It is an ultrapotent analog of capsaicin, the active component in chili peppers.[2][3] RTX is distinguished by its exceptionally high affinity and potency as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in primary sensory neurons involved in nociception (pain perception).[2][4]

The TRPV1 receptor functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic pH), and various endogenous and exogenous ligands.[5][6][7] Upon activation, TRPV1 allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[7]

The profound and prolonged activation of TRPV1 by RTX leads to a massive and sustained influx of Ca²⁺, which in turn triggers a cascade of intracellular events culminating in cytotoxicity and the selective ablation of TRPV1-expressing neurons.[4] This unique "molecular scalpel" property makes RTX a valuable tool in neuroscience research and a promising therapeutic agent for the management of chronic pain conditions, such as those associated with cancer and osteoarthritis.[1][2][8] This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound exerts its effects through a highly specific interaction with the TRPV1 receptor. The binding of RTX to the intracellular vanilloid-binding domain of the TRPV1 channel induces a conformational change that locks the channel in a prolonged open state.[2][9] This sustained activation leads to a massive and uncontrolled influx of calcium ions into the neuron.

The subsequent elevation of intracellular calcium concentration triggers a number of downstream events, including:

-

Mitochondrial dysfunction: The excessive calcium uptake by mitochondria leads to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors.

-

Activation of calcium-dependent enzymes: Calpains and caspases, which are calcium-dependent proteases, are activated and contribute to cellular damage and apoptosis.

-

Cytoskeletal breakdown: The integrity of the neuronal cytoskeleton is compromised, leading to further cellular dysfunction.

-

Cellular necrosis and apoptosis: The combination of these cytotoxic events ultimately results in the selective destruction of the TRPV1-expressing neuron.[4]

This targeted neuroablation is the basis for the long-lasting analgesic effect of RTX. By eliminating the primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system, RTX can provide durable pain relief without affecting other sensory modalities or motor function.[1][4]

Quantitative Data Presentation

The potency of this compound as a TRPV1 agonist is significantly higher than that of capsaicin. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of this compound and Capsaicin for TRPV1 Receptors

| Ligand | Receptor Species | Cell Type | Ki (nM) | Reference |

| This compound | Rat | Transfected CHO cells | 0.043 | [10] |

| This compound | Human | Transfected HEK293 cells | ~0.1 | [8] |

| Capsaicin | Rat | Transfected CHO cells | ~60 | Not explicitly found |

Table 2: Agonist Potency (EC50) of this compound and Capsaicin for TRPV1 Receptor Activation

| Ligand | Receptor Species | Assay Type | EC50 (nM) | Reference |

| This compound | Rat | ⁴⁵Ca²⁺ uptake in CHO cells | 0.27 | [10] |

| This compound | Human | ⁴⁵Ca²⁺ uptake in HEK293 cells | 1.34 | [11] |

| This compound | Rat | Whole-cell patch clamp in oocytes | ~39 | |

| Capsaicin | Rat | ⁴⁵Ca²⁺ uptake in CHO cells | ~700 | Not explicitly found |

| Capsaicin | Human | Whole-cell patch clamp in CHO cells | 191 | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of RTX-Induced Neuronal Ablation

Caption: Signaling cascade initiated by RTX binding to the TRPV1 receptor, leading to selective neuronal ablation.

Experimental Workflow for In Vitro Calcium Imaging

Caption: Step-by-step workflow for assessing RTX-induced calcium influx in vitro.

Logical Relationship in In Vivo Pain Models

Caption: Logical progression for evaluating the analgesic effects of RTX in animal models of pain.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to RTX in cultured cells expressing TRPV1.

Materials:

-

TRPV1-expressing cells (e.g., primary dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing TRPV1)

-

Cell culture medium (e.g., DMEM for HEK293, Neurobasal for DRGs)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

This compound (RTX) stock solution (in DMSO)

-

Ionomycin (positive control)

-

EGTA (for calcium-free experiments)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4)

Procedure:

-

Cell Plating: Plate TRPV1-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical final concentration is 2-5 µM. For Fluo-4 AM, 1-2 µM is common.

-

Include a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye-loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Baseline Measurement:

-

Place the dish or plate on the imaging system.

-

For Fura-2, acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Record a stable baseline for 1-2 minutes.

-

-

RTX Application:

-

Prepare working solutions of RTX in HBSS at the desired concentrations.

-

Add the RTX solution to the cells while continuously recording the fluorescence.

-

-

Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the full calcium response.

-

Controls:

-

At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum calcium response (Fmax).

-

Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence (Fmin). These values are used for calibrating the calcium concentration when using Fura-2.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.

-

For Fluo-4, express the change in fluorescence as a ratio of the current fluorescence to the baseline fluorescence (F/F₀).

-

Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure TRPV1 channel currents activated by RTX.

Materials:

-

TRPV1-expressing cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP; pH 7.2)

-

This compound (RTX) stock solution

-

Perfusion system

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with the cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Gigaseal Formation:

-

Approach a cell with the micropipette and apply gentle positive pressure.

-

Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Record baseline current for a stable period.

-

-

RTX Application: Perfuse the cell with the external solution containing the desired concentration of RTX.

-

Data Acquisition: Record the inward current generated by the activation of TRPV1 channels. Due to the slow and sustained nature of RTX-induced currents, recording may need to continue for an extended period.

-

Data Analysis: Measure the amplitude and kinetics of the RTX-induced current. Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps.

In Vivo Pain Models in Rodents

This protocol describes a general procedure for assessing the analgesic effects of RTX in a rodent model of inflammatory or neuropathic pain.

Materials:

-

Rodents (rats or mice)

-

Apparatus for inducing pain (e.g., Complete Freund's Adjuvant (CFA) for inflammation, surgical instruments for nerve ligation)

-

Behavioral testing equipment (e.g., hot plate, Hargreaves apparatus, electronic von Frey filaments)

-

This compound (RTX) solution for in vivo administration

-

Anesthetics and analgesics for surgical procedures

Procedure:

-

Pain Model Induction:

-

Inflammatory Pain: Induce localized inflammation by injecting a substance like CFA or carrageenan into the plantar surface of the hind paw.

-

Neuropathic Pain: Create a nerve injury, for example, by partial ligation of the sciatic nerve.

-

-

Baseline Behavioral Testing:

-

Acclimatize the animals to the testing environment.

-

Measure baseline pain responses before RTX administration.

-

Thermal Hyperalgesia: Use a hot plate or Hargreaves test to measure the latency to paw withdrawal from a heat source.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold to a mechanical stimulus.

-

-

-

RTX Administration:

-

Administer RTX via the desired route (e.g., intrathecal, epidural, perineural, or intra-articular injection). The dose will vary depending on the route and animal model (e.g., 25-250 ng perineurally in rats for inflammatory pain).[1]

-

A control group should receive a vehicle injection.

-

-

Post-RTX Behavioral Testing:

-

At various time points after RTX administration (e.g., hours, days, weeks), repeat the behavioral tests to assess changes in pain sensitivity.

-

-

Data Analysis: Compare the paw withdrawal latencies or thresholds before and after RTX treatment, and between the RTX-treated and vehicle-treated groups. A significant increase in withdrawal latency or threshold in the RTX group indicates an analgesic effect.

Conclusion

This compound stands out as an exceptionally potent and selective agonist of the TRPV1 receptor. Its unique ability to induce a sustained and massive calcium influx, leading to the targeted ablation of nociceptive sensory neurons, provides a powerful tool for both basic research and clinical applications. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for harnessing its therapeutic potential in the development of novel and long-lasting analgesics for severe chronic pain. The continued investigation into the intricate signaling pathways and the refinement of delivery methods will further solidify the role of this compound in the future of pain management.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (RTX) Causes a Uniquely Protracted Musculoskeletal Hyperalgesia in Mice by Activation of TRPV1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 8. This compound binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of transient receptor potential vanilloid 1 (TRPV1) by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Resiniferatoxin: A Technical Guide to its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiniferatoxin (RTX), an ultrapotent analog of capsaicin, is a naturally occurring diterpenoid derived from the latex of Euphorbia resinifera. Its profound and selective effects on a subpopulation of sensory neurons have positioned it as a powerful tool in neuroscience research and a promising therapeutic agent for chronic pain management. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying this compound exposure. It details the activation of its primary target, the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, the subsequent intracellular signaling cascades, and the ultimate cellular fates, which range from reversible desensitization to targeted neuronal ablation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Targeting the TRPV1 Receptor

This compound exerts its effects by binding with high affinity to the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on primary afferent sensory neurons responsible for nociception.[1][2][3][4] RTX acts as a potent agonist, and its binding site is located in the transmembrane region of the TRPV1 channel, specifically involving residues in the S1-S4 domains.[5] Computational and mutagenesis studies suggest that key amino acids, such as Met-547 in the S4 domain and Tyr-511 in the S3 domain, form a binding pocket for RTX.[5][6]

Upon binding, RTX locks the TRPV1 channel in a prolonged open state.[1][7] This contrasts with the more transient activation induced by capsaicin.[8] The sustained channel opening leads to a massive influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[3][4] This initial influx results in membrane depolarization and the generation of action potentials, causing an initial sensation of intense pain or irritation.[9][10]

Quantitative Data on this compound's Interaction with TRPV1

The potency and efficacy of this compound are significantly higher than those of capsaicin. The following table summarizes key quantitative parameters of RTX's interaction with TRPV1 and its cellular effects.

| Parameter | Value | Species/Cell Type | Comments | Reference(s) |

| Binding Affinity (Ki) | 43 pM | - | For TRPV1 receptor. | [3] |

| Potency vs. Capsaicin | 100 to 10,000-fold more potent | Rat | Varies depending on the assay. | [9][11] |

| ED₅₀ for ⁴⁵Ca Uptake | 1.24 ± 0.02 nM | Rat Dorsal Root Ganglion (DRG) Neurons | Demonstrates the concentration required for half-maximal calcium influx. | [12] |

| Concentration for Apoptosis | 10 µM | Human Cutaneous Squamous Carcinoma Cells | Sufficient to induce apoptosis in ~60% of cells after 12 hours. | [13] |

| Intrathecal Dose for Analgesia | 1.2 and 3.0 µg/kg | Rat | Resulted in nearly complete loss of sensitivity to noxious thermal stimulation. | [1][7] |

| Intra-articular Dose for Analgesia | 10 µg | Canine | Used in a study for osteoarthritis pain relief. | [11] |

| pEC₅₀ for Ca²⁺ Mobilization | 6.45 ± 0.05 | hVR1-HEK293 cells (in Ca²⁺-free media) | Reflects potency for releasing calcium from intracellular stores. | [14] |

Cellular and Molecular Consequences of TRPV1 Activation by RTX

The sustained influx of calcium through the RTX-activated TRPV1 channel triggers a cascade of intracellular events that determine the ultimate fate of the neuron. These outcomes can be broadly categorized into desensitization and cytotoxicity.

Desensitization

At lower concentrations or with brief exposure times, RTX can lead to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli, including capsaicin, heat, and protons.[4][8][15] This is a reversible process and forms the basis for some of its therapeutic applications.[11] The mechanisms of desensitization are complex and involve:

-

Calcium-dependent inactivation of the TRPV1 channel: High intracellular calcium concentrations can directly or indirectly lead to the closure of the channel.

-

Activation of calcium-dependent phosphatases: These enzymes can dephosphorylate the TRPV1 channel, reducing its sensitivity.

-

Depletion of downstream signaling molecules: Continuous activation can exhaust the cellular machinery required for signal propagation.

Cytotoxicity and Neuronal Ablation

At higher concentrations, the massive and prolonged calcium overload induced by RTX becomes cytotoxic, leading to the selective destruction of TRPV1-expressing neurons.[1][3][7] This process, often referred to as "molecular neurosurgery," is largely irreversible and is the basis for its use in long-term pain relief.[1][11] The key molecular events include:

-

Mitochondrial Dysfunction: The excessive cytosolic calcium is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[13]

-

Activation of Caspases and Apoptotic Pathways: The release of pro-apoptotic factors activates the caspase cascade, leading to programmed cell death (apoptosis).[13]

-

Osmotic Damage: The large influx of ions can lead to osmotic swelling and eventual lysis of the neuron.[9]

-

Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis in the ER can trigger the unfolded protein response and contribute to apoptosis.

Signaling Pathways Activated by this compound

The activation of TRPV1 by RTX initiates several downstream signaling pathways. A primary pathway involves the mobilization of calcium from intracellular stores, which amplifies the initial calcium signal.

Caption: Signaling pathway of this compound (RTX) action on a TRPV1-expressing neuron.

Experimental Protocols for Studying this compound Effects

A variety of experimental techniques are employed to investigate the cellular and molecular effects of RTX. Below are detailed methodologies for key experiments.

In Vitro Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to RTX application in cultured cells.

Materials:

-

HEK293 cells stably transfected with human TRPV1 (hVR1-HEK293) or primary dorsal root ganglion (DRG) neurons.

-

Black-walled, clear-bottom 96-well plates.

-

Fluo-3 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Tyrode's buffer (in mM: 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1.2 MgCl₂, 1.5 CaCl₂, pH 7.3).

-

This compound (RTX) stock solution (e.g., in DMSO).

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

-

Cell Plating: Seed the hVR1-HEK293 cells or DRG neurons into the 96-well plates at a suitable density (e.g., 25,000 cells per well) and culture overnight.[16]

-

Dye Loading: Prepare a loading buffer containing Fluo-3 AM (e.g., 4 µM) and a similar concentration of Pluronic F-127 in Tyrode's buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells at room temperature (22-25°C) for 1-2 hours in the dark.[16]

-

Washing: Gently wash the cells three times with Tyrode's buffer to remove extracellular dye.[16]

-

Baseline Measurement: Place the plate in the FLIPR or on the microscope stage. Measure the baseline fluorescence for a few minutes to ensure a stable signal.

-

RTX Application: Add RTX at the desired concentration to the wells.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of RTX. The excitation and emission wavelengths for Fluo-3/4 are typically around 488 nm and 520 nm, respectively.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Express the response as the peak fluorescence intensity minus the basal fluorescence.[16]

Caption: Experimental workflow for in vitro calcium imaging of RTX effects.

Assessment of Apoptosis using TUNEL Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with RTX.

Materials:

-

Cells of interest (e.g., COLO 16 cells, DRG neurons).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

In situ cell death detection kit (TUNEL-based, e.g., from Roche).

-

Fluorescence microscope.

Procedure:

-

Cell Treatment: Culture the cells on coverslips or in chamber slides. Treat the cells with the desired concentrations of RTX (e.g., 10 µM) for a specified duration (e.g., 12 hours).[13] Include a vehicle-treated control group.

-

Fixation: Wash the cells with PBS and then fix them with the fixation solution for 1 hour at room temperature.

-

Permeabilization: Wash the cells again with PBS. Incubate with the permeabilization solution for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the cells.

-

Incubation: Incubate the cells in a humidified chamber at 37°C for 1 hour in the dark.

-

Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides with a mounting medium, which may contain a nuclear counterstain like DAPI.

-

Visualization and Analysis: Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Concluding Remarks for Drug Development

The potent and selective action of this compound on TRPV1-expressing neurons presents a unique opportunity for the development of novel analgesics. The ability of RTX to induce long-lasting desensitization or even permanent ablation of nociceptive fibers offers a paradigm shift from traditional pain management strategies that require continuous dosing and are often associated with systemic side effects.[10][15][17]

For drug development professionals, the key takeaways are:

-

High Potency and Selectivity: RTX's picomolar affinity for TRPV1 allows for targeted effects at very low concentrations, minimizing off-target effects.[3]

-

Dose-Dependent Dual Action: The ability to fine-tune the dosage to achieve either reversible desensitization or permanent neuronal ablation provides therapeutic flexibility for different chronic pain conditions.

-

"Molecular Scalpel" for Chronic Pain: The concept of targeted chemo-ablation of pain-sensing neurons is a promising avenue for intractable pain, such as that associated with cancer or severe osteoarthritis.[1][7][11]

-

Safety Considerations: The initial excitatory phase and potential for on-target side effects (e.g., impaired noxious heat sensation) require careful consideration in clinical trial design and administration protocols.[11]

Further research into the precise molecular determinants of RTX binding and the downstream signaling pathways will continue to inform the design of next-generation TRPV1 modulators with improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundational framework for such investigations.

References

- 1. This compound: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. adipogen.com [adipogen.com]

- 4. Facebook [cancer.gov]

- 5. This compound binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cellular mechanism of action of this compound: a potent sensory neuron excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. This compound: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Activation of vanilloid receptor 1 by this compound mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic targeting of TRPV1 by this compound, from preclinical studies to clinical trials [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of vanilloid receptor 1 by this compound mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intraarticular this compound, a potent TRPV1 agonist, for treatment of osteoarthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Resiniferatoxin: A Technical Guide to its Biological Activity and Physiological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiniferatoxin (RTX) is an ultrapotent natural analog of capsaicin, isolated from the latex of the cactus-like plant Euphorbia resinifera.[1][2] Its profound and selective interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor has positioned it as a critical tool in neuroscience research and a promising therapeutic agent for severe, intractable pain.[3][4] This technical guide provides an in-depth overview of the biological activity and physiological functions of RTX, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activity and Mechanism of Action

The primary molecular target of RTX is the TRPV1 receptor, a non-selective cation channel predominantly expressed on the peripheral and central terminals of small-diameter sensory neurons, including C-fibers and Aδ-fibers.[5][6] These neurons are critical for transmitting nociceptive signals. The biological effects of RTX are biphasic:

-

Initial Excitation: Upon binding to the intracellular vanilloid-binding domain of the TRPV1 receptor, RTX induces a prolonged and massive influx of cations, primarily Ca2+ and Na+.[5][7] This leads to rapid depolarization of the neuron, eliciting a sensation of intense pain and burning.[8]

-

Desensitization and Neuroablation: The sustained and overwhelming Ca2+ influx triggers a cascade of intracellular events leading to functional desensitization of the neuron to subsequent stimuli.[9] At sufficient concentrations, this calcium overload becomes cytotoxic, leading to the selective ablation of TRPV1-expressing nerve terminals and even the entire neuron.[4] This "molecular scalpel" effect provides the basis for its long-lasting analgesic properties.[1]

Quantitative Data

The potency of this compound is significantly higher than that of capsaicin. The following tables summarize key quantitative data from various studies.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Kd) | Rat urinary bladder membranes | 30 ± 4 pM | [10] |

| Rat dorsal root ganglion (DRG) membranes | 19 ± 3 pM | [10] | |

| Rat spinal cord membranes | 16 ± 3 pM | [10] | |

| HEK293 cells expressing rodent TRPV1 | 4.3 nM | [11] | |

| Functional Potency (EC50) | Ca2+ mobilization in hVR1-HEK293 cells (pEC50) | 6.45 ± 0.05 | [3] |

| Current induction in Xenopus oocytes expressing VR1 | 0.2 nM | [11] | |

| Analgesic Efficacy (ED50) | Blockade of capsaicin-induced pain (intrathecal, mouse) | 16 ng/mouse | [11] |

| Thermal analgesia (epidural, rat) | 265 ng | [1] |

| Agonist | System | Potency (EC50) | Reference |

| This compound | Xenopus oocytes expressing VR1 | 0.2 nM | [11] |

| Capsaicin | Xenopus oocytes expressing VR1 | 1300 nM | [11] |

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium influx in response to RTX in a human embryonic kidney (HEK293) cell line stably expressing the human TRPV1 receptor.

Materials:

-

HEK293 cells stably expressing hTRPV1

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Poly-L-lysine coated 96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound (RTX) stock solution in DMSO

-

Ionomycin (positive control)

-

Fluorescence plate reader with excitation at ~490 nm and emission at ~515 nm

Methodology:

-

Cell Culture: Culture HEK293-hTRPV1 cells in DMEM with 10% FBS at 37°C and 5% CO2. Seed the cells onto poly-L-lysine coated 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HEPES-buffered HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[12][13]

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.[12]

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Data Acquisition:

-

Place the 96-well plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Using the instrument's injection system, add the desired concentration of RTX to the wells.

-

Continue recording the fluorescence intensity for several minutes to capture the full calcium response.

-

At the end of the experiment, add a saturating concentration of ionomycin as a positive control to determine the maximum fluorescence signal.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).

-

The response is often expressed as the ratio ΔF/F0.

-

Dose-response curves can be generated by plotting the fluorescence change against the logarithm of the RTX concentration and fitting the data to a sigmoidal dose-response equation to determine the EC50 value.

-

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique to record RTX-induced currents in cultured DRG neurons.

Materials:

-

Sprague-Dawley rats (postnatal day 10-14)

-

Enzymes for dissociation (e.g., collagenase, dispase)

-

Neurobasal medium supplemented with B27 and NGF

-

Laminin-coated glass coverslips

-

Borosilicate glass capillaries for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

This compound (RTX) stock solution.

Methodology:

-

DRG Neuron Culture:

-

Isolate dorsal root ganglia from the spinal column of the rats under sterile conditions.

-

Digest the ganglia with a solution containing collagenase and dispase to dissociate the neurons.

-

Plate the dissociated neurons on laminin-coated glass coverslips and culture in supplemented Neurobasal medium.

-

Use the neurons for recording within 24-48 hours.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

RTX Application and Data Acquisition:

-

Record baseline membrane current for a stable period.

-

Apply RTX to the bath via the perfusion system.

-

Record the inward current induced by the activation of TRPV1 channels. Due to the slow activation kinetics of RTX, the application may need to be sustained.[9]

-

Washout of RTX is typically very slow and often irreversible in the timeframe of an experiment.[9]

-

-

Data Analysis:

-

Measure the peak amplitude of the RTX-induced inward current.

-

Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps to characterize the properties of the RTX-gated channel.

-

Dose-response relationships can be established by applying increasing concentrations of RTX.

-

Hot Plate Test for Thermal Analgesia in Rodents

This behavioral assay assesses the analgesic effect of RTX against a thermal pain stimulus.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Hot plate apparatus with adjustable temperature

-

Plexiglas cylinder to confine the animal on the hot plate

-

This compound solution for administration (e.g., subcutaneous or perineural)

-

Vehicle control solution

Methodology:

-

Acclimatization: Acclimatize the rats to the testing room and handling for at least 3 days prior to the experiment. On the day of the test, allow the animals to acclimate to the room for at least 30 minutes.

-

Baseline Latency:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

-

Place a rat on the hot plate within the Plexiglas cylinder and start a timer.

-

Measure the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.

-

Obtain a stable baseline latency for each animal before drug administration.

-

-

RTX Administration:

-

Administer RTX or vehicle to the animals via the desired route (e.g., perineural injection of 0.0003% RTX to the sciatic and saphenous nerves).[14]

-

-

Post-Treatment Testing:

-

At various time points after RTX administration (e.g., 1, 2, 4, 24 hours, and on subsequent days), place the animals back on the hot plate and measure their response latency as described for the baseline measurement.

-

-

Data Analysis:

-

The analgesic effect is determined by a significant increase in the paw withdrawal latency compared to the baseline and vehicle-treated groups.

-

Data are often expressed as the mean latency ± SEM or as a percentage of the maximum possible effect (%MPE).

-

Formalin Test for Inflammatory Pain in Rodents

This model assesses the effect of RTX on both acute nociceptive and tonic inflammatory pain.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

Observation chambers with mirrors for clear viewing of the paws

-

Formalin solution (e.g., 2.5% in saline)

-

This compound solution for administration

-

Vehicle control solution

-

Microsyringe for formalin injection

Methodology:

-

Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

RTX Pre-treatment: Administer RTX or vehicle to the animals at a predetermined time before the formalin injection.

-

Formalin Injection:

-

Gently restrain the mouse and inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.[15]

-

Immediately place the mouse back into the observation chamber.

-

-

Behavioral Observation:

-

Start a timer immediately after the formalin injection.

-

Observe the animal's behavior and record the total time spent licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain and central sensitization.[15]

-

-

-

Data Analysis:

-

Calculate the total time spent licking/biting in each phase for each animal.

-

Compare the mean licking/biting time between the RTX-treated and vehicle-treated groups for each phase using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in licking/biting time in either phase indicates an analgesic effect.

-

Signaling Pathways and Experimental Workflows

This compound-Induced TRPV1 Signaling Pathway

The binding of RTX to TRPV1 initiates a complex signaling cascade that ultimately leads to analgesia through desensitization or neuroablation. The central event is a massive and sustained influx of calcium.

Caption: RTX-induced TRPV1 signaling cascade leading to analgesia.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development of RTX as an analgesic follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.

Caption: Preclinical to clinical workflow for RTX development.

Conclusion

This compound's unique profile as an ultrapotent TRPV1 agonist makes it an invaluable research tool and a promising therapeutic candidate for conditions characterized by severe, refractory pain. Its ability to selectively target and ablate nociceptive neurons offers a long-lasting analgesic effect that is distinct from conventional pain medications. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this potent and fascinating molecule. Further research and clinical trials are ongoing to fully realize the therapeutic potential of this compound in pain management.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound for Pain Treatment: An Interventional Approach to Personalized Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of vanilloid receptor 1 by this compound mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 8. newatlas.com [newatlas.com]

- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hellobio.com [hellobio.com]

- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perineural this compound prevents hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Kinetics of Resiniferatoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiniferatoxin (RTX) is an ultrapotent natural analog of capsaicin, isolated from the latex of Euphorbia resinifera[1][2]. Its potent activity as a transient receptor potential vanilloid 1 (TRPV1) agonist makes it a molecule of significant interest for the development of novel analgesics[1][2][3]. By selectively targeting and desensitizing or even ablating sensory neurons responsible for pain perception, RTX offers a promising therapeutic strategy for various chronic pain conditions[1][4]. A thorough understanding of its physicochemical properties, particularly its lipophilicity, and its pharmacokinetic profile is crucial for the rational design of drug delivery systems and for predicting its efficacy and safety. This guide provides a comprehensive overview of the current knowledge on the lipophilicity and kinetics of this compound.

Lipophilicity of this compound

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to cross biological membranes. The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, typically octanol and water.

Partition and Distribution Coefficients

| Parameter | Value | Method | Source |

| Calculated LogP | 4.5 | Computation | PubChem |

| Predicted LogP | 5.59 | ChemAxon | T3DB |

| Predicted Water Solubility | 0.00082 g/L | ALOGPS | T3DB |

These high LogP values indicate that this compound is a highly lipophilic molecule, suggesting it will readily partition into lipid environments such as cell membranes[1]. This high lipophilicity is a key factor influencing its interaction with the TRPV1 receptor, which has an intracellular binding site[1].

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

While a specific protocol for this compound is not available, the following is a general procedure for the "gold standard" shake-flask method for determining LogP and LogD, which could be adapted for RTX.

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of this compound between n-octanol and water (or a buffered aqueous solution for LogD).

Materials:

-

This compound (of known purity)

-

n-Octanol (pre-saturated with water)

-

Water or appropriate buffer solution (pre-saturated with n-octanol)

-

Glassware: separatory funnels, volumetric flasks, pipettes

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol.

-

Pre-saturate the n-octanol with water and the water/buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution of RTX to a separatory funnel.

-

Add an equal volume of the pre-saturated water or buffer.

-

Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

-

Calculation:

-

LogP = log ([RTX]octanol / [RTX]water)

-

LogD = log ([RTX]octanol / ([RTX]ionized + [RTX]unionized)water)

-

Pharmacokinetics of this compound

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is vital for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Absorption

Due to its high lipophilicity and potential for local irritation, the oral bioavailability of this compound is predicted to be low[5]. Systemic administration is often avoided in clinical applications in favor of localized delivery to target tissues[1][6].

Caco-2 Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. While no specific studies on this compound using this assay were found, predictive models suggest it is not readily permeable.

| Parameter | Prediction | Source |

| Caco-2 Permeable | No | DrugBank |

Distribution

Following systemic administration, this compound's high lipophilicity suggests it would readily distribute into tissues. A pharmacokinetic study in rats following intravenous administration provided the following key parameter:

| Parameter | Value | Animal Model | Source |

| Volume of Distribution (Vd) | 191.0 ± 71.31 mL/kg | Rat | [7] |

This relatively low volume of distribution suggests that while lipophilic, RTX does not distribute extensively into all tissues, which could be due to rapid elimination or binding to plasma proteins.

Blood-Brain Barrier (BBB) Permeability: Predictive models suggest that this compound has poor permeability across the blood-brain barrier. This is a desirable characteristic for a peripherally acting analgesic, as it minimizes the potential for central nervous system side effects.

| Parameter | Prediction | Source |

| Blood-Brain Barrier Permeability | Low | DrugBank |

Metabolism

The metabolism of this compound is not yet fully elucidated. However, in silico predictions and in vitro studies provide some initial insights.

In Vitro Metabolic Stability: A study using rat liver microsomes demonstrated the metabolic susceptibility of this compound.

| Parameter | Value | In Vitro System | Source |

| % Remaining after 60 min | 57.6 ± 6.4% | Rat Liver Microsomes | Non-vanillyl this compound analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists |

Involvement of Cytochrome P450: Predictive models suggest the involvement of the cytochrome P450 system in the metabolism of this compound, specifically the CYP3A4 isozyme.

| Parameter | Prediction | Source |

| CYP450 3A4 Substrate | Yes | DrugBank |

Phase II metabolism, such as glucuronidation, is a common pathway for the detoxification and elimination of xenobiotics, but specific information on the conjugation of this compound or its metabolites is currently lacking.

Excretion

The routes of excretion for this compound and its metabolites have not been definitively established. A comprehensive mass balance study tracking the elimination of radiolabeled RTX would be necessary to determine the relative contributions of urinary and fecal excretion.

Pharmacokinetic Parameters from In Vivo Studies

A study in rats provided the following key pharmacokinetic parameters after a single intravenous dose of 2.5 µg/kg.

| Parameter | Value | Animal Model | Source |

| Clearance (CL) | 2.6 ± 0.38 mL/min/kg | Rat | [7] |

| Half-life (t1/2) | 53.6 ± 23.51 min | Rat | [7] |

| AUC0-∞ | 981.6 ± 137.40 min*ng/mL | Rat | [7] |

These data indicate a relatively rapid clearance and a short half-life of this compound in rats.

Experimental Protocols

Detailed, validated protocols for the kinetic analysis of this compound are not widely available. However, based on the methodologies reported in the literature, the following general protocols can be outlined.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rat) after intravenous administration.

Materials:

-

This compound

-

Vehicle for injection (e.g., saline with a solubilizing agent)

-

Male Sprague-Dawley rats (or other suitable strain)

-

Catheters for intravenous administration and blood sampling

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

UHPLC-ESI-MS/MS system

Procedure:

-

Animal Preparation: Acclimatize animals and cannulate the jugular vein for blood sampling and the femoral vein for drug administration.

-

Drug Administration: Administer a single intravenous bolus of this compound at a defined dose (e.g., 2.5 µg/kg)[7].

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Extract this compound from the plasma using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated UHPLC-ESI-MS/MS method[7].

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, half-life, and AUC from the plasma concentration-time data.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts (e.g., 12- or 24-well plates)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with transport buffer.

-

Add the transport buffer containing a known concentration of this compound to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is through the activation of the TRPV1 receptor, leading to a cascade of intracellular events.

Caption: Signaling pathway of this compound (RTX) activation of the TRPV1 receptor.